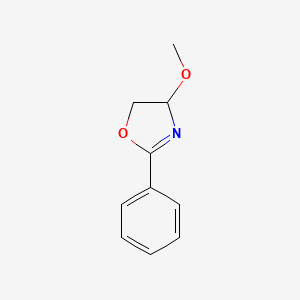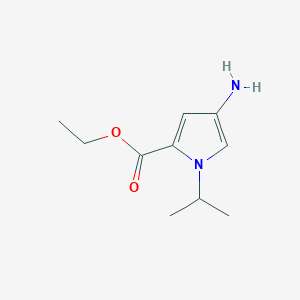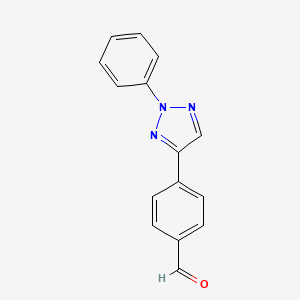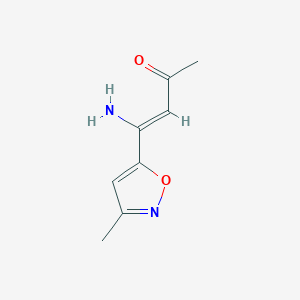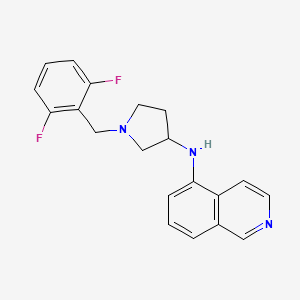![molecular formula C19H26N2O4 B12884595 2,6-Dimethoxy-N-[3-(3-methylhexan-3-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-63-2](/img/structure/B12884595.png)
2,6-Dimethoxy-N-[3-(3-methylhexan-3-yl)-1,2-oxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide typically involves the following steps:
Preparation of 2,6-dimethoxybenzoic acid: This can be achieved by the methylation of 2,6-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of 2,6-dimethoxybenzoyl chloride: The 2,6-dimethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Synthesis of the isoxazole ring: The isoxazole ring is formed by the reaction of hydroxylamine hydrochloride with an appropriate β-keto ester, followed by cyclization.
Coupling reaction: The final step involves the coupling of 2,6-dimethoxybenzoyl chloride with the isoxazole derivative in the presence of a base such as triethylamine to form 2,6-dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2,6-Dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and strong bases.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, strong bases like sodium hydride or potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, elevated temperatures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzamides.
Hydrolysis: Carboxylic acid, amine.
科学的研究の応用
2,6-Dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of chitin synthesis, which is crucial for the development of new insecticides.
Agriculture: It is explored for its use as a pesticide due to its ability to inhibit chitin synthesis in insects.
Material Science: Isoxazole derivatives are investigated for their potential use in the development of new materials with unique properties.
作用機序
The primary mechanism of action of 2,6-dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide involves the inhibition of chitin synthesis. Chitin is an essential component of the exoskeleton of insects, and its inhibition leads to the disruption of the insect’s growth and development . The compound targets the enzymes involved in the chitin synthesis pathway, thereby preventing the formation of chitin and ultimately leading to the death of the insect.
類似化合物との比較
Similar Compounds
Diflubenzuron: Another chitin synthesis inhibitor used as an insecticide.
Triflumuron: Similar to diflubenzuron, it inhibits chitin synthesis and is used in pest control.
Perfluron: A chitin synthesis inhibitor with applications in agriculture.
Uniqueness
2,6-Dimethoxy-N-(3-(3-methylhexan-3-yl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the isoxazole moiety
特性
CAS番号 |
82558-63-2 |
|---|---|
分子式 |
C19H26N2O4 |
分子量 |
346.4 g/mol |
IUPAC名 |
2,6-dimethoxy-N-[3-(3-methylhexan-3-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C19H26N2O4/c1-6-11-19(3,7-2)15-12-16(25-21-15)20-18(22)17-13(23-4)9-8-10-14(17)24-5/h8-10,12H,6-7,11H2,1-5H3,(H,20,22) |
InChIキー |
DXDJQKBTFSZOKK-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884523.png)
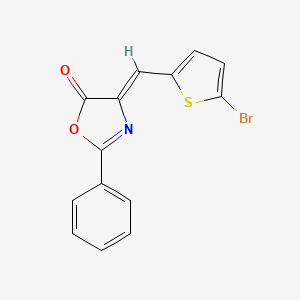
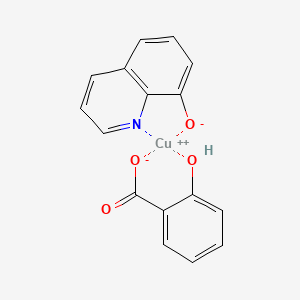

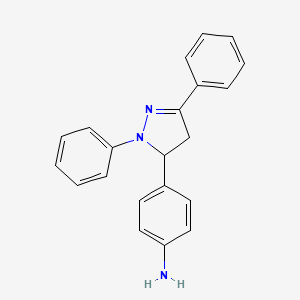
![2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884541.png)
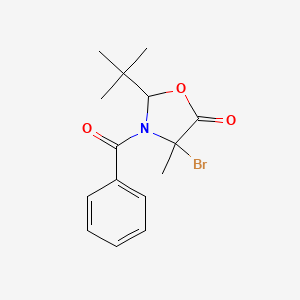
![1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12884555.png)
